Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone
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Overview
Description
Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H24N2O. It is known for its unique structure, which includes a cyclobutyl group, a piperazine ring, and a phenyl ketone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone can be compared with other similar compounds, such as:
Cyclobutyl 2-(4-piperazinomethyl)phenyl ketone: Lacks the methyl group on the piperazine ring, which may affect its binding affinity and biological activity.
Cyclobutyl 2-(4-methylpiperidin-1-yl)methyl)phenyl ketone: Contains a piperidine ring instead of a piperazine ring, leading to different chemical and biological properties.
Cyclobutyl 2-(4-methylpiperazinomethyl)benzyl ketone: Has a benzyl group instead of a phenyl group, which can influence its reactivity and applications .
This compound stands out due to its unique combination of structural features, which contribute to its versatility and potential in various scientific and industrial applications.
Properties
IUPAC Name |
cyclobutyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-18-9-11-19(12-10-18)13-15-5-2-3-8-16(15)17(20)14-6-4-7-14/h2-3,5,8,14H,4,6-7,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYVEHKOZWIXFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643904 |
Source
|
Record name | Cyclobutyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-60-2 |
Source
|
Record name | Cyclobutyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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